molecular formula C3H7Cl2NO B1366642 (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride CAS No. 82244-86-8

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride

Cat. No.: B1366642
CAS No.: 82244-86-8
M. Wt: 144 g/mol
InChI Key: GZDAGPDHXQKVHK-TYYBGVCCSA-N
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Description

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is an organic compound that features a hydroxylamine group substituted with a 3-chloroallyl moiety

Scientific Research Applications

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride has several applications in scientific research:

    Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Biochemical Analysis

Biochemical Properties

(E)-O-(3-Chloroallyl)hydroxylamine hydrochloride plays a significant role in various biochemical reactions. It interacts with enzymes such as 3-chloroallyl aldehyde dehydrogenase, catalyzing the conversion of 3-chloroallyl aldehyde to 3-chloroacrylic acid . This interaction is crucial for the detoxification of aldehydes and the maintenance of cellular homeostasis. Additionally, this compound may interact with other biomolecules, including proteins and cofactors, to modulate their activity and stability.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and apoptosis . The compound’s impact on cell signaling pathways, such as the MAPK and PI3K/Akt pathways, can lead to alterations in cell proliferation, differentiation, and survival. Furthermore, this compound may modulate cellular metabolism by influencing the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active site of 3-chloroallyl aldehyde dehydrogenase, inhibiting its activity and preventing the conversion of 3-chloroallyl aldehyde to 3-chloroacrylic acid . This inhibition can result in the accumulation of toxic aldehydes, triggering cellular stress responses. Additionally, this compound may influence gene expression by modulating transcription factors and epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and exposure to light . Over time, this compound may degrade into byproducts that could have different biochemical properties and cellular effects. Long-term studies have shown that prolonged exposure to the compound can lead to alterations in cellular function, including changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced detoxification of aldehydes and improved cellular homeostasis . At high doses, this compound can induce toxic effects, including oxidative stress, apoptosis, and tissue damage. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels.

Metabolic Pathways

This compound is involved in metabolic pathways related to aldehyde detoxification and oxidative stress response. The compound interacts with enzymes such as 3-chloroallyl aldehyde dehydrogenase, facilitating the conversion of toxic aldehydes to less harmful acids . This interaction is essential for maintaining cellular redox balance and preventing the accumulation of reactive oxygen species. Additionally, this compound may influence metabolic flux by modulating the activity of key metabolic enzymes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the compound’s uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its biochemical properties and cellular effects. For example, the compound’s interaction with membrane-bound transporters may affect its stability and activity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes . Additionally, this compound may be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. This localization is essential for the compound’s role in cellular detoxification and stress response.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride typically involves the reaction of hydroxylamine with 3-chloroallyl chloride under controlled conditions. The reaction is carried out in an aqueous medium, often with the addition of a base to neutralize the hydrochloric acid formed during the reaction. The product is then isolated and purified through crystallization or other suitable methods.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pH, and concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines.

    Substitution: The 3-chloroallyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Products with substituted 3-chloroallyl groups.

Mechanism of Action

The mechanism of action of (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride involves its interaction with nucleophilic sites on biomolecules. The hydroxylamine group can form covalent bonds with electrophilic centers, leading to the modification of proteins and other macromolecules. This reactivity is exploited in various biochemical assays and therapeutic applications.

Comparison with Similar Compounds

    Hydroxylamine Hydrochloride: A simpler analog with similar reactivity but lacking the 3-chloroallyl group.

    O-Benzylhydroxylamine Hydrochloride: Another analog with a benzyl group instead of the 3-chloroallyl group.

Uniqueness: (E)-O-(3-Chloroallyl)hydroxylamine hydrochloride is unique due to the presence of the 3-chloroallyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and a potential candidate for various scientific and industrial applications.

Properties

IUPAC Name

O-[(E)-3-chloroprop-2-enyl]hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO.ClH/c4-2-1-3-6-5;/h1-2H,3,5H2;1H/b2-1+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZDAGPDHXQKVHK-TYYBGVCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)ON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073654, DTXSID10888770
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96992-71-1, 82244-86-8
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96992-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082244868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hydroxylamine, O-(3-chloro-2-propenyl)-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1073654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hydroxylamine, O-[(2E)-3-chloro-2-propen-1-yl]-, hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10888770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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